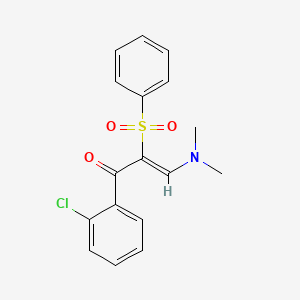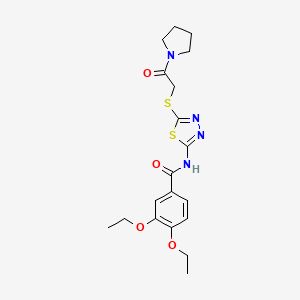![molecular formula C17H18O4 B2724155 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde CAS No. 428464-86-2](/img/structure/B2724155.png)
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a versatile building block that can be used to synthesize a range of other compounds, making it an essential component in many research studies.
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds varies depending on the specific application. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to inhibit various enzymes and proteins that are involved in tumor growth and proliferation. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to disrupt the nervous system of pests and weeds, leading to their death. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have been shown to have excellent mechanical properties due to their unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds also vary depending on the specific application. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to have anticancer, antiviral, and antibacterial properties. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to have low toxicity to mammals and birds, making them a promising alternative to traditional chemical pesticides. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have been shown to have excellent durability and resistance to degradation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde in lab experiments include its versatility as a building block, its high purity, and its low toxicity. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds can be synthesized in high yields with high purity, making them ideal for use in various research studies. However, the limitations of using 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde in lab experiments include its high cost and the complexity of its synthesis method.
Future Directions
There are many potential future directions for research involving 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds could be further optimized to enhance their therapeutic efficacy and reduce their toxicity. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds could be further developed to target specific pests and weeds with minimal impact on non-target organisms. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers could be further developed to enhance their mechanical properties and expand their range of applications. Overall, the potential applications of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde are vast, and further research in this area could lead to significant advancements in various scientific fields.
Synthesis Methods
The synthesis of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with ethyl glycidyl ether in the presence of a base catalyst. The resulting product is then subjected to a reaction with 2-bromoethyl ether in the presence of a palladium catalyst to produce 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde. This synthesis method has been optimized to achieve high yields of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde with high purity.
Scientific Research Applications
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a building block in the synthesis of various compounds with potential therapeutic applications. For example, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used to synthesize a range of antitumor agents that have shown promising results in preclinical studies.
In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a starting material for the synthesis of insecticides and herbicides. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have shown excellent insecticidal and herbicidal activity against a range of pests and weeds, making them a promising alternative to traditional chemical pesticides.
In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a building block in the synthesis of various polymers and copolymers. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have shown excellent mechanical properties and have been used in a range of applications, including coatings, adhesives, and composites.
properties
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-5-3-4-6-17(16)21-12-11-20-15-9-7-14(13-18)8-10-15/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOVBTHLLLEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)